molecular formula C17H21ClN2O B4258329 N-[(6-chloropyridin-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine

N-[(6-chloropyridin-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine

Cat. No. B4258329
M. Wt: 304.8 g/mol
InChI Key: ZEBRXAAQBLEDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-chloropyridin-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine, also known as Vortioxetine, is a pharmaceutical drug that is used for the treatment of major depressive disorder. It belongs to the class of drugs known as serotonin modulators and stimulators.

Mechanism of Action

N-[(6-chloropyridin-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine works by modulating the levels of serotonin in the brain. It acts as a serotonin reuptake inhibitor and a serotonin receptor agonist. By increasing the levels of serotonin in the brain, N-[(6-chloropyridin-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine helps to improve mood and reduce symptoms of depression.
Biochemical and Physiological Effects:
N-[(6-chloropyridin-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons in the brain. N-[(6-chloropyridin-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has also been shown to increase the levels of glutamate, which is an important neurotransmitter in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(6-chloropyridin-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine in lab experiments is its well-established mechanism of action. It is also relatively easy to synthesize and has a low toxicity profile. However, one limitation of using N-[(6-chloropyridin-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine in lab experiments is that it is a pharmaceutical drug and may have unwanted effects on other systems in the body.

Future Directions

There are several potential future directions for research on N-[(6-chloropyridin-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine. One area of research could be focused on its potential use in the treatment of other psychiatric disorders, such as bipolar disorder or schizophrenia. Another area of research could be focused on its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Finally, future research could be focused on developing new compounds that are based on the structure of N-[(6-chloropyridin-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine, with the goal of improving its efficacy and reducing its side effects.

Scientific Research Applications

N-[(6-chloropyridin-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has been extensively studied for its antidepressant effects. It has been shown to improve symptoms of depression by modulating the levels of serotonin in the brain. In addition to its antidepressant effects, N-[(6-chloropyridin-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine has also been studied for its potential use in the treatment of anxiety disorders.

properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-2-methoxy-N-[(4-methylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O/c1-14-3-5-15(6-4-14)12-20(9-10-21-2)13-16-7-8-17(18)19-11-16/h3-8,11H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBRXAAQBLEDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CCOC)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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